molecular formula C12H8F6O3 B14499542 4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione CAS No. 64287-14-5

4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione

Katalognummer: B14499542
CAS-Nummer: 64287-14-5
Molekulargewicht: 314.18 g/mol
InChI-Schlüssel: KIERZJXDDTWMMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methoxybenzaldehyde and pentafluoropropane.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent, such as sulfur tetrafluoride, to introduce the fluorine atoms into the molecule.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various functional groups, leading to changes in the chemical and physical properties of the target molecules. This can result in the modulation of biological pathways, such as enzyme activity or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4,5,5,5-Pentafluoro-1-pentanol: A related compound with similar fluorinated structure but different functional groups.

    4,4,5,5,5-Pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione: Another fluorinated compound with a different aromatic ring.

Uniqueness

4,4,5,5,5-Pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

64287-14-5

Molekularformel

C12H8F6O3

Molekulargewicht

314.18 g/mol

IUPAC-Name

4,4,5,5,5-pentafluoro-1-(4-fluoro-3-methoxyphenyl)pentane-1,3-dione

InChI

InChI=1S/C12H8F6O3/c1-21-9-4-6(2-3-7(9)13)8(19)5-10(20)11(14,15)12(16,17)18/h2-4H,5H2,1H3

InChI-Schlüssel

KIERZJXDDTWMMZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.